REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7]([NH2:9])=[NH:8]>[OH-].[Na+]>[Cl:2][C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7]([NH2:9])=[NH:8] |f:0.1,2.3|
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Name
|
2-(2,3-dichlorophenoxy)-acetamidine hydrochloride
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(OCC(=N)N)C=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness under reduced pressure
|
Type
|
WASH
|
Details
|
The solid residue is washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
it is used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OCC(=N)N)C=CC=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |